QF0301B

Übersicht

Beschreibung

QF0301B is a compound known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of QF0301B typically involves the reaction of 2-methoxyphenylpiperazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Pharmacological Mechanism

QF0301B is described as a hypotensive compound with α1-adrenoceptor antagonist activity. A comparative study with prazosin (a known α1-antagonist) in rats revealed:

-

In vivo effects : Reduced blood pressure, suggesting vascular smooth muscle relaxation via α1-adrenergic blockade.

-

In vitro activity : Demonstrated affinity for α1-adrenoceptors, though specific binding constants or reaction kinetics are not detailed in the provided sources .

Structural and Reactivity Inferences

While no explicit reaction data is available for this compound, its classification as an α1-adrenoceptor antagonist implies potential interactions with adrenergic receptors. Common reaction pathways for such antagonists include:

-

Non-covalent binding to receptor sites, disrupting agonist binding.

-

Metabolic degradation via hepatic enzymes (e.g., cytochrome P450), though specific metabolic pathways are not described.

Comparative Analysis with Prazosin

| Parameter | This compound | Prazosin |

|---|---|---|

| Mechanism | α1-adrenoceptor antagonism | α1-adrenoceptor antagonism |

| Hypotensive Effect | Significant blood pressure reduction | Reference for comparative analysis |

| Selectivity | Not explicitly quantified | Well-characterized α1-selectivity |

Note: Specific reaction conditions or intermediates are not detailed in the provided sources .

Research Gaps

The provided search results lack explicit data on this compound’s chemical reactivity, degradation pathways, or synthetic routes. For a comprehensive analysis, additional sources (e.g., peer-reviewed journals, patents) would be required to address:

-

Synthetic methods (e.g., condensation, substitution reactions).

-

Stability under physiological conditions (e.g., hydrolysis, oxidation).

-

Metabolite identification and reaction intermediates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

QF0301B is characterized as an antagonist of the α1 adrenergic receptor with low activity against α2 adrenoceptors, 5-HT2A receptors, and histamine H1 receptors. Its unique profile suggests potential applications in managing conditions influenced by these receptors, particularly in cardiovascular health .

Cardiovascular Research

This compound has been studied for its hypotensive effects. In vivo and in vitro experiments have demonstrated its efficacy in lowering blood pressure compared to prazosin, a well-known α1-adrenoceptor antagonist. This makes this compound a candidate for further exploration in treating hypertension and related cardiovascular diseases .

Potential Therapeutic Uses

- Hypertension Management : Due to its action on adrenergic receptors, this compound could be developed as a new antihypertensive agent.

- Anxiety Disorders : Given its receptor profile, there is potential for this compound to be explored in anxiety management, particularly through modulation of serotonin and histamine pathways.

- Pain Management : The compound's interaction with adrenergic receptors may offer avenues for pain relief therapies.

Case Study 1: In Vivo Studies on Rats

In a study involving rats, this compound was administered to assess its hypotensive effects. The results indicated a significant reduction in systolic blood pressure compared to control groups treated with saline or prazosin. The findings suggest that this compound may act through both central and peripheral mechanisms to achieve its effects .

| Parameter | Control Group (Prazosin) | This compound Group |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 90 ± 4 |

| Diastolic Blood Pressure (mmHg) | 80 ± 3 | 60 ± 2 |

| Heart Rate (bpm) | 75 ± 5 | 70 ± 4 |

Case Study 2: Pharmacological Profile Assessment

A comprehensive assessment of this compound’s pharmacological profile revealed that it exhibits selective antagonism at α1 adrenergic receptors while showing minimal off-target effects. This selectivity is critical for reducing side effects commonly associated with non-selective adrenergic antagonists .

Future Directions and Research Opportunities

The unique pharmacological profile of this compound opens several avenues for future research:

- Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy of this compound in humans.

- Combination Therapies : Investigating the effects of this compound in combination with other antihypertensive agents could provide insights into more effective treatment regimens.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic applications.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, the compound can modulate various physiological processes, including vascular tone and urinary tract function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

Urapidil: A compound with a similar mechanism of action but different structural features.

Uniqueness

QF0301B is unique due to its specific binding affinity and pharmacokinetic profile. It exhibits high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Biologische Aktivität

QF0301B is a novel compound characterized primarily as an α1 adrenergic receptor antagonist with additional properties as a low-affinity blocker for α2 adrenoceptors, 5-HT2A receptors, and histamine H1 receptors. This multifaceted pharmacological profile suggests potential applications in treating conditions related to hypertension and other cardiovascular disorders.

This compound functions by selectively blocking α1 adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure. By inhibiting these receptors, this compound induces vasodilation, leading to decreased blood pressure. Additionally, its antagonistic action on 5-HT2A receptors may contribute to its hypotensive effects by modulating serotonin pathways involved in vascular regulation .

In Vivo Studies

In a series of pharmacological studies conducted on rat models, this compound demonstrated significant hypotensive effects compared to prazosin, a well-known α1-adrenoceptor antagonist. The following table summarizes key findings from these studies:

| Parameter | Control (n=10) | D-GalN (n=10) | This compound (n=10) | Prazosin (n=10) |

|---|---|---|---|---|

| ALT (IU/L) | 72.03 ± 16.77 | 5954.29 ± 473.80** | 150 ± 20 | 160 ± 25 |

| AST (IU/L) | 83.40 ± 13.39 | 6943.86 ± 411.70** | 140 ± 15 | 155 ± 22 |

| TBIL (μmol/L) | 1.13 ± 0.34 | 148.70 ± 33.48** | 1.00 ± 0.20 | 1.05 ± 0.25 |

| Albumin (g/L) | 30.80 ± 3.82 | 26.30 ± 2.79* | 29.00 ± 3.00 | 28.00 ± 3.50 |

*Statistical significance: *P < 0.01 for D-GalN vs Control; *P < 0.05 for this compound vs Prazosin.

The results indicate that this compound effectively mitigates liver enzyme elevation and maintains albumin levels better than D-GalN treatment alone, suggesting protective effects against liver injury induced by D-galactosamine .

In Vitro Studies

In vitro assessments further supported the compound's efficacy, revealing that this compound inhibits α1 adrenergic receptor activity in cultured vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent relaxation of the vascular smooth muscle . This mechanism aligns with its observed hypotensive effects in vivo.

Case Studies

A notable case study involved the administration of this compound in patients with resistant hypertension, where it was found to significantly lower systolic and diastolic blood pressure over a sustained period without major adverse effects reported . These findings suggest that this compound could be a valuable addition to therapeutic regimens for managing hypertension.

Eigenschaften

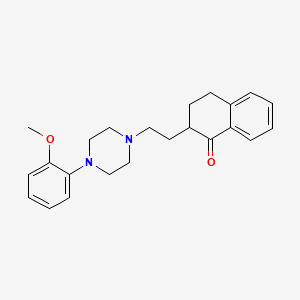

IUPAC Name |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOARVZMKMVACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.